![molecular formula C22H19NO4 B2505516 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid CAS No. 491615-97-5](/img/structure/B2505516.png)
4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid
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Overview
Description
“4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is a compound that has been synthesized by replacing the hydroxyl hydrogen of 4-hydroxy benzoic acid with a 9-butyl-9H-carbazole moiety . It contains a total of 50 bonds, including 30 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 1 double bond, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .
Synthesis Analysis
The compound has been synthesized using Suzuki coupling reactions . In one study, a mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, aryl halide, Pd(Pd3P)4, and K2CO3 in toluene and distilled water was stirred overnight at 100 °C under argon .
Molecular Structure Analysis
The molecular structure of “4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid” is complex, with a variety of bond types and ring structures. It includes a carboxylic acid group, a secondary amine, and two hydroxyl groups .
Chemical Reactions Analysis
The compound has been used in the synthesis of complexes with Tb(III) and Eu(III). The compositions and structural characteristics of these complexes have been analyzed using element analysis, infrared spectra, thermal analysis, 1H NMR, and fluorescence spectra .
Scientific Research Applications
- OLEDs have gained attention for their use in displays and solid-state lighting. Researchers have explored novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine (CBP) derivatives. These HTMs enhance device efficiency and durability .
- A synthesized bipolar fluorophore, (E)-2-(4-(4-(9H-carbazol-9-yl)styryl)phenyl)-5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole (CBZ-OXA-IV) , incorporates a carbazole-1,3,4-oxadiazole framework. Such compounds find applications in optoelectronic devices and fluorescence-based sensors .
- Researchers have designed a new aromatic carboxylate ligand, 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid (HL) . This ligand, containing a 9-butyl-9H-carbazole moiety, can form coordination complexes with lanthanide ions. These complexes exhibit interesting photophysical properties and may find use in luminescent materials .
Organic Light Emitting Diodes (OLEDs)
Bipolar Fluorophores
Lanthanide Coordination Complexes
Mechanism of Action
properties
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAWNLLVQPPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid |
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